Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate
Description
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at position 5, a methyl group at position 2, and a cyclohexyl(methyl)amino moiety at position 3 of the aromatic ring. The cyclohexyl(methyl)amino group is a secondary amine, contributing to steric bulk and influencing solubility, basicity, and interactions with biological targets . The methyl ester at the carboxylate position is a common functional group in prodrug strategies, offering hydrolytic stability for improved bioavailability .
Properties
IUPAC Name |
methyl 5-bromo-3-[cyclohexyl(methyl)amino]-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-14(16(19)20-3)9-12(17)10-15(11)18(2)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUJRQPZUWRXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N(C)C2CCCCC2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Core Aromatic Structure
The foundational step involves constructing the methyl 2-methylbenzoate core, which can be achieved via esterification of methyl salicylate derivatives or through direct methylation of methylbenzoic acid derivatives. This step is well-established and typically involves:
- Esterification of methyl 2-methylbenzoate using acid catalysis (e.g., sulfuric acid) with methylating agents.
- Alternatively, methylation of 2-methylbenzoic acid using methyl iodide or dimethyl sulfate under basic conditions.
Selective Bromination at the 5-Position
The next critical step is regioselective bromination at the 5-position of the aromatic ring. This is achieved through:
- Electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
- Control of reaction conditions (temperature, solvent, and equivalents of bromine) ensures selectivity, avoiding polybromination.
Data from patents and literature indicate that bromination at this position is feasible with high selectivity, especially when the methyl and ester groups are present as directing groups.
Introduction of the Amino Group at the 3-Position
The amino group at the 3-position is introduced via nitration followed by reduction or direct amination , depending on the starting material:
- Nitration of the brominated intermediate using nitric acid or mixed acid conditions to introduce a nitro group at the 3-position.
- Reduction of the nitro group to an amino group using catalytic hydrogenation (e.g., Pd/C, Pt/C) or chemical reducing agents like iron powder in acidic media, as demonstrated in the synthesis of methyl 3-amino-5-bromo-2-methylbenzoate.
Alternatively, direct amination using amines under electrophilic aromatic substitution conditions is possible but less selective.
Formation of the Cyclohexyl(Methyl)amino) Substituent
The key modification involves attaching the cyclohexyl(methyl)amino group at the 3-position:
- Nucleophilic substitution of the amino group with cyclohexylmethylamine or cyclohexylmethyl chloride .
- This step may require activation of the aromatic amino group or coupling via amide bond formation using coupling reagents like EDC or DCC.
Alternatively, the amino group can be initially protected and then reacted with cyclohexylmethylamine derivatives under suitable conditions to form the secondary amine.
Final Esterification and Purification
The last step involves esterification to obtain the methyl ester:
- Fischer esterification using methanol and catalytic acid (e.g., sulfuric acid) under reflux.
- Alternatively, methylation of the carboxylic acid using methyl iodide or dimethyl sulfate in the presence of a base.
The product is then purified via column chromatography or recrystallization to obtain the final compound with high purity.
Data Table Summarizing the Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Key Notes | Reference/Source |
|---|---|---|---|---|
| 1 | Esterification | Methyl salicylate derivatives, acid catalyst | Forms methyl 2-methylbenzoate core | General ester synthesis |
| 2 | Regioselective Bromination | Br₂, FeBr₃, controlled temperature | Bromination at 5-position | Patent CN103172529A |
| 3 | Nitration & Reduction or Direct Amination | HNO₃, NH₃, catalytic hydrogenation | Introduces amino at 3-position | Patent US10098888B2 |
| 4 | Amine Substitution | Cyclohexylmethylamine, coupling reagents | Attaches cyclohexyl(methyl)amino group | Patent US10098888B2 |
| 5 | Esterification | Methanol, sulfuric acid | Final methyl ester formation | Standard esterification |
Research Findings and Industrial Considerations
- Selectivity and yield are critical; controlling reaction conditions such as temperature, reagent equivalents, and reaction time ensures high regioselectivity.
- Reaction scalability is feasible using continuous flow reactors for bromination and nitration steps.
- Environmental and safety considerations include handling bromine and nitrating agents, with proper waste management protocols.
The synthesis of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate primarily involves regioselective aromatic bromination, amino group introduction, and subsequent substitution with cyclohexylmethylamine derivatives, followed by esterification. These methods are supported by patent literature and established organic synthesis principles, ensuring both efficiency and scalability for industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Bromination of 2-methylbenzoic acid to introduce the bromine atom.
- Esterification to form the methyl ester.
- Nucleophilic substitution with cyclohexylmethylamine to yield the final product.
These methods are optimized for both laboratory and industrial scales, utilizing continuous flow reactors and automated synthesis techniques to enhance yield and purity.
Scientific Research Applications
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate has diverse applications across several scientific domains:
Medicinal Chemistry
- Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties. Preliminary studies suggest it may interact with specific biomolecules, modulating their activity and triggering biochemical pathways.
Biological Studies
- Interaction Studies : Essential for understanding how this compound interacts with biological targets, such as enzymes or receptors. Such studies can elucidate its mechanism of action and therapeutic efficacy.
Chemical Synthesis
- Intermediate in Organic Synthesis : Used as a building block for more complex organic molecules, facilitating the development of novel compounds with desired biological activities.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in vitro. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 2: Anticancer Properties
Research exploring the compound's anticancer properties highlighted its ability to induce apoptosis in cancer cell lines. The mechanism was linked to its interaction with specific cellular receptors involved in cell survival pathways.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Amino Substituents
Key Observations :
- Amino Group Modifications: Replacing cyclohexyl(methyl)amino with ethyl(tetrahydro-2H-pyran-4-yl)amino improves solubility due to the oxygen-rich pyran ring . Conversely, bulkier substituents (e.g., cyclohexyl) enhance target binding but reduce aqueous solubility .
- Ester Group Variations : Methyl esters (target compound) are more hydrolytically labile than tert-butyl esters, making them suitable for prodrug applications .
Substituent Position and Electronic Effects
Key Observations :
- Position 5 Bromine : In the target compound, bromine at position 5 withdraws electron density, directing electrophilic attacks to positions 4 or 6 . This contrasts with compounds like M2MB, where methyl at position 2 activates the ring for substitution.
- Amino vs.
Physicochemical Properties
Key Observations :
- The target compound’s higher LogP reflects increased lipophilicity from the cyclohexyl group, which may enhance membrane permeability but reduce solubility .
Biological Activity
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is an organic compound that has garnered interest due to its unique structural features, which include a bromine atom, a cyclohexyl group, and a methylamino group. This composition suggests potential biological activities that could be explored for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H29BrN2O4
- Molecular Weight : 441.36 g/mol
- CAS Number : 1403257-54-4
The compound's structure allows for various chemical reactions, including substitution, oxidation, and hydrolysis. The presence of the bromine atom may enhance its reactivity and biological interactions, while the cyclohexyl group can influence its lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets remain to be fully elucidated but may include:
- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering their activity and downstream signaling.
Biological Activity Studies
Research on similar compounds has indicated potential anti-cancer and anti-inflammatory activities. For instance, studies on halogenated benzoates have shown that modifications in their structure can lead to enhanced binding affinities to carbonic anhydrase isozymes, which are implicated in tumorigenesis .
Case Studies
- Inhibition of Carbonic Anhydrase : A related study demonstrated that methyl 5-sulfamoyl-benzoates exhibited high affinity towards carbonic anhydrase IX (CAIX), suggesting that structural modifications similar to those in this compound could yield compounds with significant biological activity against tumors driven by MYC oncogenes .
- Anti-HIV Activity : Compounds within the same chemical class have been shown to possess anti-HIV properties through inhibition of reverse transcriptase . This opens avenues for exploring the anti-viral potential of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 5-bromo-2-methylbenzoate | Lacks cyclohexyl(methyl)amino group | Limited data on activity |
| Methyl 3-(cyclohexyl(methyl)amino)-2-methylbenzoate | Lacks bromine atom | Potential for similar activity |
| Methyl 5-chloro-3-(cyclohexyl(methyl)amino)-2-methylbenzoate | Contains chlorine instead of bromine | Varying activity profiles |
The unique combination of functional groups in this compound may confer distinct biological properties compared to its analogs.
Q & A
Q. Optimization Strategies :
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) resolves intermediates with similar polarity .
- Yield Improvement : Fe/NH₄Cl reduction systems for nitro-to-amine conversions minimize side reactions compared to catalytic hydrogenation .
How can researchers resolve contradictions in spectroscopic data for structural confirmation?
Advanced Research Focus
Discrepancies in MS, NMR, or HPLC data may arise from:
- Isomeric impurities : Bromine’s steric effects can lead to positional isomers (e.g., 3- vs. 5-substitution). Use 2D NMR (COSY, HSQC) to differentiate substitution patterns .
- Tautomerism : The cyclohexylamino group may exhibit conformational flexibility, causing splitting in ¹H NMR. Variable-temperature NMR or DFT calculations can clarify .
Q. Methodological Approach :
- Cross-Validation : Compare experimental MS ([M + H]⁺ peaks) with theoretical m/z values (e.g., 356.2 for intermediate amines) .
- Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous structural confirmation .
What strategies are effective for analyzing trace impurities in this compound?
Advanced Research Focus
Impurities may originate from:
Q. Analytical Workflow :
- HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients (0.1% TFA) to separate impurities.
- LC-HRMS : Identify unknown impurities via exact mass (<5 ppm error) and fragmentation patterns .
How can researchers design biological activity assays for this compound?
Advanced Research Focus
Given structural similarities to anti-inflammatory and receptor-targeting analogs (e.g., melanocortin receptor ligands):
Q. Experimental Design :
- Dose-Response Curves : Test 0.1–100 μM concentrations in triplicate.
- Control Compounds : Compare with known inhibitors (e.g., ibuprofen for anti-inflammatory assays) .
What computational methods support SAR studies for this compound?
Advanced Research Focus
Structure-Activity Relationship (SAR) studies require:
Q. Data Interpretation :
- Pharmacophore Mapping : Identify critical groups (e.g., bromine for hydrophobic interactions, ester for solubility) .
How can researchers address low yields in the final cyclization step?
Advanced Research Focus
Low yields in cyclization (e.g., forming spirocyclic derivatives) may stem from:
- Steric Hindrance : The cyclohexyl group restricts ring closure. Use high-boiling solvents (NMP, DMF) at 100–120°C to enhance mobility .
- Catalyst Optimization : Replace Pd₂(dba)₃ with Pd(OAc)₂/XPhos for improved coupling efficiency .
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Incomplete cyclization | Increase reaction time (8–12 h) | |
| Side-product formation | Add molecular sieves to absorb H₂O |
What are the stability considerations for long-term storage of this compound?
Q. Basic Research Focus
Q. Stability Testing :
How do substituent variations impact reactivity in analogous compounds?
Advanced Research Focus
Compare with derivatives from :
- Electron-Withdrawing Groups (e.g., Br at 5-position): Increase electrophilicity for nucleophilic attacks .
- Steric Effects : Methyl groups at 2-position hinder coupling reactions, requiring longer reaction times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
